molecular formula C8H3Cl2N3O2 B058027 2,4-Dichloro-7-nitroquinazoline CAS No. 129112-65-8

2,4-Dichloro-7-nitroquinazoline

Cat. No. B058027
CAS RN: 129112-65-8
M. Wt: 244.03 g/mol
InChI Key: GTUFSSBJSUBKFD-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-nitroquinazoline is a chemical compound with the molecular formula C8H3Cl2N3O2 . It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of this compound involves a 3-step process (condensation, nitration, and chlorination) from 2-amino-4-chlorobenzoic acid . In one synthesis method, quinazoline-2,4-diol was added to a stirred solution of POCl3 at room temperature, and then DIPEA was added dropwise to the mixture. The reaction mixture was heated to 90°C for 6 hours .


Molecular Structure Analysis

The molecular structure of this compound is planar, with a maximum deviation of 0.018 (2) Å .


Chemical Reactions Analysis

An efficient one-pot synthesis of quinazoline-2,4 (1 H ,3 H )-diones was developed. First, the reactions of anthranilic acid derivatives with potassium cyanate afforded the corresponding urea derivatives. Then, cyclization of the urea derivatives with NaOH afforded the monosodium salts of benzoylene urea .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H3Cl2N3O2), melting point, boiling point, density, and toxicity .

Scientific Research Applications

Synthesis of Afatinib

2,4-Dichloro-7-nitroquinazoline is an important intermediate in the synthesis of Afatinib, a 4-anilinoquinazoline tyrosine kinase inhibitor (TKI) used for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) .

Synthesis of Other 4,7-Disubstituted Quinazoline Derivatives

This compound is also present in a number of synthetic pathways for various 4,7-disubstituted quinazoline derivatives that display high therapeutic potential .

Synthesis of Biologically Active Compounds

This compound is used in the synthesis of a variety of Quinazoline linked with Trans 2.6 Di Methyl Thio Morpholine, Tetrazoles and Thiazoles . These compounds have shown antimicrobial activity .

Synthesis of Substituted Quinazolines

Substituted quinazolines have been reported to have novel potent and selective FLT3 inhibitory and anti-acute myeloid leukemia (AML) activities . This compound can be used in the development of different synthetic strategies for the preparation of these substituted quinazolines .

Synthesis of Tetrazole Derivatives

Tetrazole and its derivatives have attracted much attention because of their unique structure and applications as antihypertensive, antialergic, antibiotic and anticonvulsant agents . This compound can be used in the synthesis of these tetrazole derivatives .

Synthesis of 2,4-Diphenylquinazoline

Anhydrous manganese chloride (MnCl2) or manganese chloride tetrahydrate (MnCl2.4H2O) have also been employed to promote the cross-coupling of 4-chloro-2-phenylquinazoline with phenylmagnesium chloride in THF for 1.5 h to afford 2,4-diphenylquinazoline .

Future Directions

2,4-Dichloro-7-nitroquinazoline is an important intermediate in the synthesis of various pharmaceutical compounds, including afatinib, a second-generation TKI . It is also present in a number of synthetic pathways for various 4,7-disubstituted quinazoline derivatives displaying high therapeutic potential . Therefore, the future directions of this compound are likely to be in the development of new pharmaceuticals.

properties

IUPAC Name

2,4-dichloro-7-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-5-2-1-4(13(14)15)3-6(5)11-8(10)12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUFSSBJSUBKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304090
Record name 2,4-Dichloro-7-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129112-65-8
Record name 2,4-Dichloro-7-nitroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129112-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-7-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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